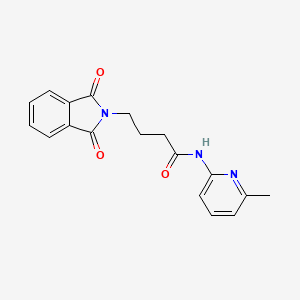![molecular formula C18H21FN2O2 B5762957 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly known as FMP and is a selective serotonin and norepinephrine reuptake inhibitor. It has been studied for its potential application in the treatment of various disorders, including depression, anxiety, and chronic pain.
Mécanisme D'action
FMP is a selective serotonin and norepinephrine reuptake inhibitor. It works by inhibiting the reuptake of these neurotransmitters, which increases their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which can improve mood and reduce pain perception.
Biochemical and Physiological Effects:
FMP has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce pain perception. FMP has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
FMP has several advantages for lab experiments. The compound is relatively easy to synthesize and has good solubility in water and organic solvents. FMP has also been shown to have good stability under various conditions, which makes it suitable for long-term storage and use in experiments. However, FMP has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of FMP. One potential area of research is the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake. Another area of research is the investigation of FMP's potential use in the treatment of other disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, the development of new formulations and delivery methods for FMP may improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol is a chemical compound that has shown promising results in the treatment of depression, anxiety, and chronic pain. FMP works by inhibiting the reuptake of serotonin and norepinephrine, which can improve mood and reduce pain perception. The compound has several advantages for lab experiments, including its ease of synthesis and good solubility. However, FMP has some limitations, including its potential toxicity. Future research directions for FMP include the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake and the investigation of FMP's potential use in the treatment of other disorders.
Méthodes De Synthèse
The synthesis of FMP involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 4-(2-fluorophenyl)piperazine in the presence of sodium borohydride. The reaction yields FMP as a white crystalline powder with a melting point of 162-163°C. The purity of the compound can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
FMP has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of depression, anxiety, and chronic pain. It works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. FMP has also been studied for its potential use in the treatment of neuropathic pain, fibromyalgia, and other chronic pain conditions.
Propriétés
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-23-15-7-6-14(18(22)12-15)13-20-8-10-21(11-9-20)17-5-3-2-4-16(17)19/h2-7,12,22H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIGKBYUKUWAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)

![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)

![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)